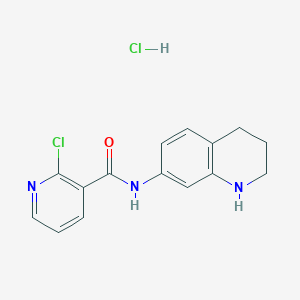

2-氯-N-(1,2,3,4-四氢喹啉-7-基)吡啶-3-甲酰胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

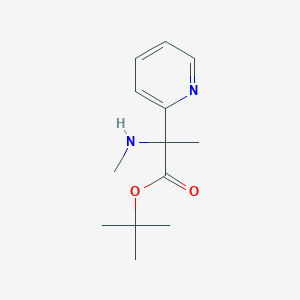

This compound is a small molecule and is classified as experimental . It belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives. These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been highlighted in recent research .Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring system. The chemical formula is C16H12ClN3O2S and it has an average weight of 345.803 .科学研究应用

合成及药用

与2-氯-N-(1,2,3,4-四氢喹啉-7-基)吡啶-3-甲酰胺;盐酸盐相关的化合物因其潜在的抗菌和抗癌特性而被探索。例如,2-氯-3-杂芳基喹啉的衍生物对金黄色葡萄球菌表现出有效的抗菌活性,并对各种肿瘤细胞系表现出广泛的抗癌活性。此类化合物通过涉及N'-((2-氯喹啉-3-基)亚甲基)-2-氰基乙酰肼的反应合成,从而产生一系列具有显着生物活性的衍生物 (Bondock & Gieman, 2015)。

化学合成及反应性

吡啶和喹啉衍生物在不同条件下的反应性已被广泛研究。例如,涉及从官能化的邻二(氯甲基)吡啶生成的吡啶邻醌二甲烷类似物的狄尔斯-阿尔德反应已被研究用于形成四氢喹啉和异喹啉型加合物,证明了这些化合物有机合成中的多功能性 (Carly et al., 1996)。此外,由N-(1-氯烷基)吡啶鎓氯化物合成2-取代喹唑啉的方法突出了相关结构在生产杂环化合物中的化学效用 (Eynde et al., 1993)。

杂环甲酰胺作为抗精神病药

已合成并评估了包含吡啶和喹啉骨架的已知抗精神病药的杂环类似物作为抗精神病药物的潜力。对这些化合物与多巴胺D2、5-羟色胺5-HT2和5-羟色胺5-HT1a受体的结合进行了评估,表明对预测抗精神病活性的某些行为模型具有显着的体内活性 (Norman et al., 1996)。

新型杂环的开发

对新型反式-2-苄基-3-(呋喃-2-基)-4-取代-1,2,3,4-四氢异喹啉酮的合成研究探讨了邻苯二甲酸酐与N-(呋喃-2-基亚甲基)-苄胺的非对映选择性反应,促进了药理学上有趣的杂环化合物 (Kandinska et al., 2006)。

作用机制

Target of Action

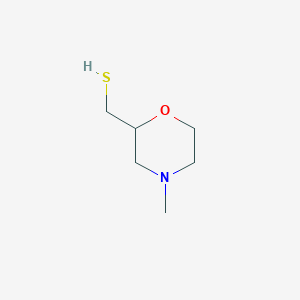

Similar compounds have been found to be cysteine-reactive small-molecule fragments used for chemoproteomic and ligandability studies . These compounds target both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .

Mode of Action

The mode of action of 2-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide;hydrochloride involves its interaction with its targets, leading to changes in the function of these proteins. This compound can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .

Biochemical Pathways

Similar compounds have been used in proteome-wide covalent ligand discovery, which suggests that they may affect a wide range of biochemical pathways .

Result of Action

Similar compounds have been used for targeted protein degradation, suggesting that they may lead to changes in protein levels and function .

生化分析

Biochemical Properties

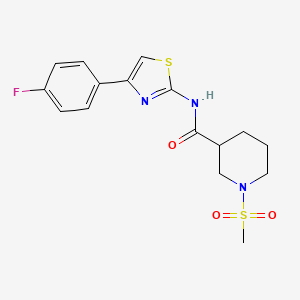

2-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide;hydrochloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a cysteine-reactive small-molecule fragment, which makes it useful in chemoproteomic and ligandability studies . This compound can form covalent bonds with cysteine residues in proteins, thereby modifying their function. Additionally, it can be incorporated into bifunctional tools such as electrophilic PROTAC molecules for targeted protein degradation .

Cellular Effects

The effects of 2-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide;hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to degrade nuclear proteins by engaging specific E3 ligases, which are crucial for protein ubiquitination and subsequent degradation . By targeting these pathways, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular functions.

Molecular Mechanism

At the molecular level, 2-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide;hydrochloride exerts its effects through several mechanisms. It binds covalently to cysteine residues in target proteins, leading to their modification and functional alteration . This compound can inhibit or activate enzymes depending on the context of the interaction. For example, it has been used in fragment-based covalent ligand discovery to identify new druggable targets . The changes in gene expression induced by this compound are a result of its ability to modulate transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 2-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide;hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to degradation . Long-term studies have shown that it can cause sustained changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

In animal models, the effects of 2-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide;hydrochloride vary with dosage. At lower doses, it can effectively modulate target proteins without causing significant toxicity . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

2-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide;hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The metabolites produced during this process can have distinct biological activities, contributing to the overall pharmacological profile of the compound. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

The transport and distribution of 2-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide;hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity . For example, it has been shown to localize to the nucleus, where it can exert its effects on nuclear proteins and gene expression .

Subcellular Localization

The subcellular localization of 2-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide;hydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in the nucleus, for instance, allows it to interact with nuclear proteins and modulate gene expression. Additionally, it can localize to the cytoplasm, where it can influence cytoplasmic signaling pathways and metabolic processes .

属性

IUPAC Name |

2-chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O.ClH/c16-14-12(4-2-8-18-14)15(20)19-11-6-5-10-3-1-7-17-13(10)9-11;/h2,4-6,8-9,17H,1,3,7H2,(H,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNFZKSEYDYBDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)NC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Methoxyphenyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2556040.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2556043.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2556048.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2556052.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2556056.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2556059.png)